molecular formula C26H22Se2 B14180674 Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane CAS No. 919488-55-4

Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane

Cat. No.: B14180674
CAS No.: 919488-55-4
M. Wt: 492.4 g/mol
InChI Key: OTLQDPXTIIRPNC-UHFFFAOYSA-N
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Description

Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane is an organoselenium compound featuring a diselenide bridge between two 4-methylbiphenyl units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane typically involves the reaction of 4-methylbiphenyl with selenium reagents under controlled conditions. One common method includes the use of sodium selenide (Na2Se) in the presence of a suitable solvent, such as ethanol or methanol, followed by oxidation with hydrogen peroxide (H2O2) to form the diselenide bridge .

Industrial Production Methods

While specific industrial production methods for Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include selenoxide, selenone, selenol, and substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane involves its ability to undergo redox reactions, which can modulate various biological pathways. The diselenide bridge can interact with thiol groups in proteins, leading to the formation of selenenyl sulfide intermediates. This interaction can affect cellular redox balance and influence signaling pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4’-methyl[1,1’-biphenyl]-4-yl)diselane is unique due to its biphenyl units, which provide additional steric and electronic properties compared to simpler diselenides.

Properties

CAS No.

919488-55-4

Molecular Formula

C26H22Se2

Molecular Weight

492.4 g/mol

IUPAC Name

1-methyl-4-[4-[[4-(4-methylphenyl)phenyl]diselanyl]phenyl]benzene

InChI

InChI=1S/C26H22Se2/c1-19-3-7-21(8-4-19)23-11-15-25(16-12-23)27-28-26-17-13-24(14-18-26)22-9-5-20(2)6-10-22/h3-18H,1-2H3

InChI Key

OTLQDPXTIIRPNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)[Se][Se]C3=CC=C(C=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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